N-(4-methoxyphenyl)-2-((4-(2-methoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O5S/c1-35-20-14-12-19(13-15-20)29-26(34)18-38-27-31-30-24(32(27)22-10-6-7-11-23(22)36-2)16-28-25(33)17-37-21-8-4-3-5-9-21/h3-15H,16-18H2,1-2H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGYQBKBHNSMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Analogues and Substituent Variations
Table 2: Reported Bioactivities of Analogues
- However, steric bulk from the phenoxyacetamido-methyl group could limit bioavailability compared to smaller analogues like the allyl derivative in .
Physicochemical Properties
Q & A
Q. Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol/KOH, 60°C | 65–70 | 90 |
| 2 | Chloroacetamide, KOH | 75–80 | 92 |
| 3 | DCC/DMAP, DCM | 60–65 | 88 |
Basic: How is structural characterization performed, and what key spectroscopic data validate the compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 4.2–4.5 ppm (CH₂-S), δ 3.8 ppm (OCH₃) .
- 13C NMR: Signals at 165–170 ppm (C=O), 150–155 ppm (triazole-C) .
- IR Spectroscopy: Bands at 1650 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-S), and 3350 cm⁻¹ (N-H) .
- Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 573.67 (calculated) .
Validation: Cross-referencing with simulated spectra (DFT calculations) ensures structural accuracy .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions in antimicrobial or enzyme inhibition data often arise from assay variability. A robust approach includes:
Standardized Assays: Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 1.5 × 10⁸ CFU/mL) .
Dose-Response Curves: Test 8–10 concentrations (0.1–100 µM) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals .
Control Compounds: Include reference inhibitors (e.g., ciprofloxacin for antibacterial assays) to normalize inter-lab variability .
Mechanistic Studies: Use SPR or ITC to validate target binding (e.g., enzyme active sites) and rule off-target effects .
Case Study: Discrepancies in IC₅₀ values for COX-2 inhibition (5–50 µM) were resolved by standardizing enzyme sources (human recombinant vs. bovine extracts) .
Advanced: What computational strategies predict interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro with crystal structures (PDB: e.g., 5KIR for kinase targets). Key parameters:
- Grid box centered on the active site (20 × 20 × 20 Å).
- Lamarckian GA with 100 runs .
- MD Simulations: GROMACS/AMBER (50 ns trajectories) assess binding stability (RMSD < 2.5 Å) .
- QSAR Models: Train with 30+ analogs (IC₅₀ data) using Random Forest or SVM (R² > 0.7) .
Validation: Compare predicted vs. experimental binding energies (ΔG error < 2 kcal/mol) .
Basic: What are the compound’s stability profiles under varying pH and temperature?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 2–10, 37°C, 24 hours). HPLC analysis shows degradation at pH < 4 (amide hydrolysis) and pH > 9 (triazole ring opening) .
- Thermal Stability: TGA/DSC reveals decomposition onset at 180°C. Store at –20°C in desiccated conditions .
Q. Table 2: Stability Data
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| pH 2, 37°C, 24h | 45 | Free phenoxy acid |
| pH 7.4, 37°C, 24h | 5 | None detected |
| 60°C, 48h | 20 | Oxidized thioether |
Advanced: How to optimize selectivity against structurally similar off-targets?
Methodological Answer:
- Structural Modifications: Introduce bulky substituents (e.g., 4-ethylphenyl) to sterically block off-target binding .
- Fragment-Based Screening: Identify critical binding motifs (e.g., triazole-S for kinase inhibition) via X-ray co-crystallography .
- Profiling Panels: Screen against 50+ related targets (e.g., KinomeScan) to identify selectivity cliffs .
Example: Replacing 2-methoxyphenyl with 4-chlorophenyl improved selectivity for EGFR over HER2 (10-fold) .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Methodological Answer:
- Cell Viability Assays: Use HEK293 (normal kidney) and HepG2 (liver) cells. IC₅₀ > 50 µM indicates low cytotoxicity .
- Hemolysis Assay: Incubate with erythrocytes (2% suspension). <10% hemolysis at 100 µM is acceptable .
- hERG Inhibition: Patch-clamp assays (IC₅₀ > 30 µM reduces cardiac risk) .
Advanced: How to address low solubility in aqueous buffers for biological assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) with Tween-80 (0.1% w/v) to maintain solubility .
- Nanoparticle Formulation: Encapsulate in PLGA-PEG (size: 150–200 nm, PDI < 0.2) via nanoprecipitation .
- Prodrug Design: Introduce phosphate esters (logP reduction by 1.5 units) for enhanced aqueous solubility .
Validation: Dynamic Light Scattering (DLS) confirms nanoparticle stability over 72 hours .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
